molecular formula C15H20FNO B5271328 1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone

1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone

Cat. No.: B5271328
M. Wt: 249.32 g/mol
InChI Key: AZXXKGBOUGGAIG-UHFFFAOYSA-N
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Description

1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone is a synthetic organic compound It features a fluorinated aromatic ring, an azepane ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorinated Aromatic Ring: Starting with a suitable aromatic precursor, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by an azepane moiety.

    Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Azepan-1-yl-2-methyl-phenyl)-ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Piperidin-1-yl-5-fluoro-2-methyl-phenyl)-ethanone: Contains a piperidine ring instead of an azepane ring, which may influence its chemical properties and applications.

Uniqueness

1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone is unique due to the presence of the azepane ring and the fluorine atom on the aromatic ring

Properties

IUPAC Name

1-[4-(azepan-1-yl)-5-fluoro-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-11-9-15(14(16)10-13(11)12(2)18)17-7-5-3-4-6-8-17/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXXKGBOUGGAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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